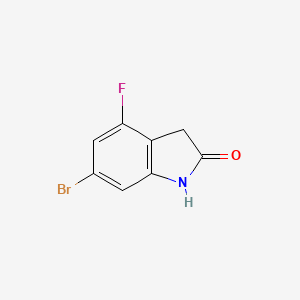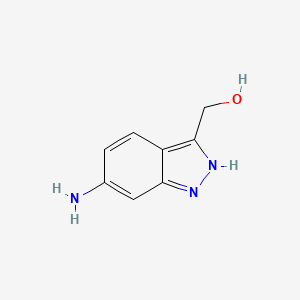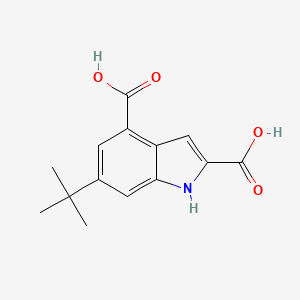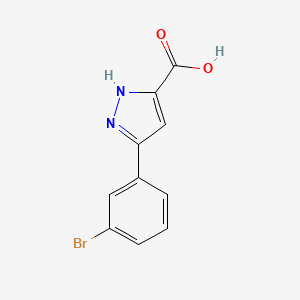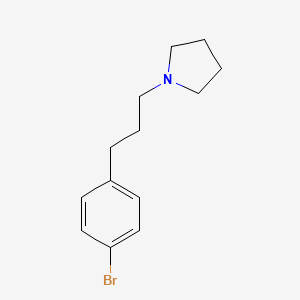
1-(3-(4-Bromphenyl)propyl)pyrrolidin
Übersicht
Beschreibung
1-(3-(4-Bromophenyl)propyl)pyrrolidine, also known as 4-bromo-N-propyl-1-pyrrolidine, is a pyrrolidine derivative with a bromophenyl group attached to the nitrogen atom. It is a versatile synthetic intermediate used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie wird zur Konstruktion komplexer Moleküle verwendet, da sie reaktiv ist und die Fähigkeit besitzt, einen Pyrrolidinring in eine Vielzahl von chemischen Strukturen einzuführen. Der Pyrrolidinring ist ein häufiges Motiv in vielen Naturprodukten und Pharmazeutika, was ihn zu einer wertvollen Komponente in der synthetischen Chemie macht .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird „1-(3-(4-Bromphenyl)propyl)pyrrolidin“ als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Seine Bromphenylgruppe kann zu weiteren Reaktionen führen, um pharmazeutische Wirkstoffe (APIs) mit potenziellen therapeutischen Wirkungen zu erzeugen .
Entwicklung von Pflanzenschutzmitteln
Als Zwischenprodukt in der Produktion von Pflanzenschutzmitteln trägt diese Verbindung zur Synthese von Pestiziden und Herbiziden bei. Seine strukturelle Flexibilität ermöglicht die Bildung von Verbindungen, die mit spezifischen biologischen Zielen in Schädlingen und Unkräutern interagieren können, und trägt so zum Pflanzenschutz bei .
Farbstoffproduktion
Die Bromphenylgruppe in „this compound“ ist reaktiv gegenüber Kupplungsreaktionen, einem grundlegenden Schritt bei der Herstellung von Farbstoffen. Diese Farbstoffe werden in verschiedenen Industrien eingesetzt, darunter Textilien und Tinten .
Krebsforschung
Pyrrolidinderivate haben in der Krebsforschung vielversprechend gewirkt. So wurden zum Beispiel Pyrrolidin-Thiosemicarbazon-Hybride synthetisiert und auf ihr krebshemmendes Potenzial gegen verschiedene Krebszelllinien getestet, darunter Lungen-, Eierstock- und Darmkrebs .
Katalyse
Der Pyrrolidinrest kann als Ligand in der Katalyse wirken und Komplexe mit Metallen wie Nickel, Palladium und Kupfer bilden. Diese Komplexe können als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden, darunter solche, die in industriellen Prozessen wichtig sind .
Zukünftige Richtungen
While specific future directions for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not mentioned in the available literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as valuable scaffolds for the design of new compounds with different biological profiles .
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For example, some pyrrolidine alkaloids have been found to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight of 26819 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
1-[3-(4-bromophenyl)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXLRBFSAZIKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647595 | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-54-5 | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)
